
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at sensitive sites. Common reagents include silylating agents, glycosyl donors, and Lewis acids.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
Nucleoside analogs undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.
科学研究应用
Nucleoside analogs have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular processes and as tools for molecular biology techniques.
Medicine: Used as antiviral and anticancer agents. For example, some nucleoside analogs are used in the treatment of HIV and hepatitis B.
Industry: Used in the production of pharmaceuticals and as research reagents.
作用机制
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they interfere with the normal function of DNA or RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and various cellular enzymes.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of “(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol” lies in its specific stereochemistry and functional groups, which may confer unique biological activity and therapeutic potential.
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11?/m1/s1 |
InChI 键 |
MLIWWOXSMXQECL-IIKXWZEFSA-N |
手性 SMILES |
CC1([C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



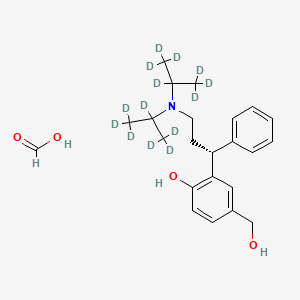
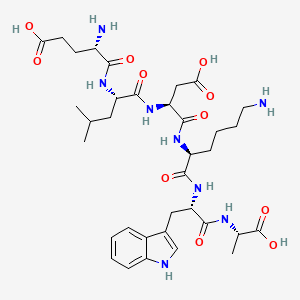

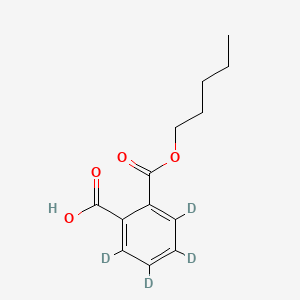
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
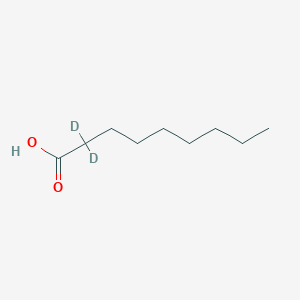
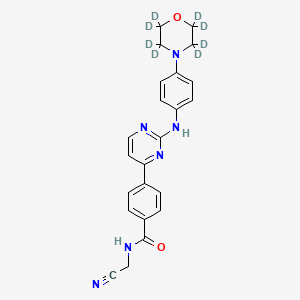

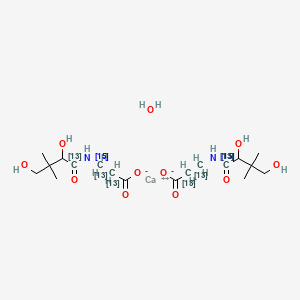
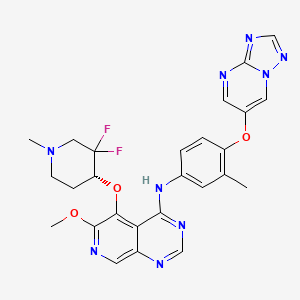

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)

